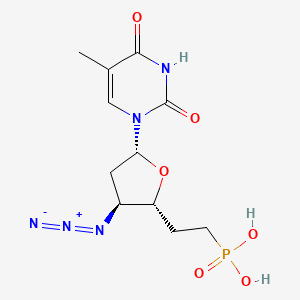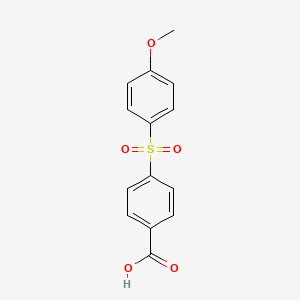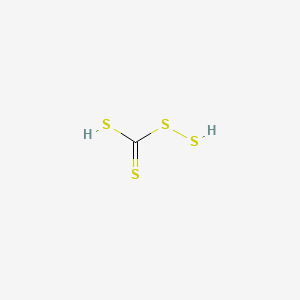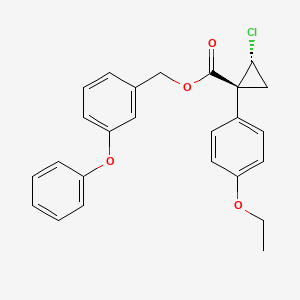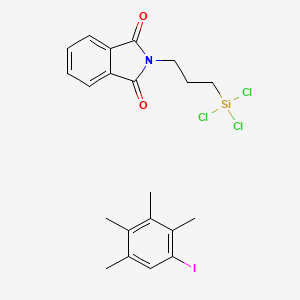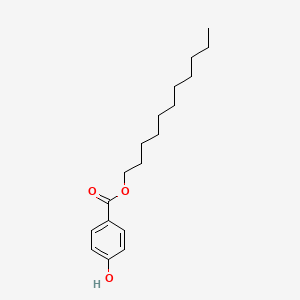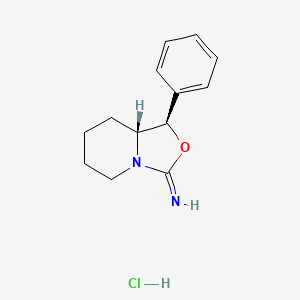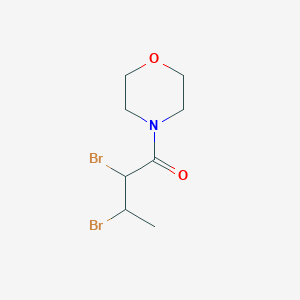
4-(2,3-Dibromobutyryl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dibromobutyryl)morpholine is an organic compound that features a morpholine ring substituted with a dibromobutyryl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dibromobutyryl)morpholine typically involves the reaction of morpholine with 2,3-dibromobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 4-(2,3-Dibromobutyryl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The dibromo group can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding butyryl derivative.
Oxidation: Oxidative conditions can lead to the formation of more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Substituted morpholine derivatives.
Reduction: Butyryl morpholine.
Oxidation: Oxidized morpholine derivatives.
科学的研究の応用
4-(2,3-Dibromobutyryl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 4-(2,3-Dibromobutyryl)morpholine involves its interaction with various molecular targets. The dibromo group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function. The morpholine ring can also interact with biological targets, contributing to the compound’s overall activity.
類似化合物との比較
4-(2,3-Dibromobutyryl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-(2,3-Dibromobutyryl)thiomorpholine: Contains a sulfur atom in the ring structure.
4-(2,3-Dibromobutyryl)pyrrolidine: Features a five-membered ring.
Uniqueness: 4-(2,3-Dibromobutyryl)morpholine is unique due to the presence of both the dibromo group and the morpholine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
6628-48-4 |
|---|---|
分子式 |
C8H13Br2NO2 |
分子量 |
315.00 g/mol |
IUPAC名 |
2,3-dibromo-1-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C8H13Br2NO2/c1-6(9)7(10)8(12)11-2-4-13-5-3-11/h6-7H,2-5H2,1H3 |
InChIキー |
ARPDEGNOVJFRQA-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)N1CCOCC1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
